3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid
Overview
Description
3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.27 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and growth .
Mode of Action
The compound interacts with its target, tyrosine kinase, by inhibiting its activity . This inhibition disrupts the signal transduction cascades, leading to changes in the activation of proteins that regulate cell division, survival, and growth .
Biochemical Pathways
The inhibition of tyrosine kinase affects multiple biochemical pathways. It primarily impacts the cell signaling pathways involved in cell division, survival, and growth . The downstream effects include reduced cell proliferation and induced cell death, particularly in cancer cells .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of tyrosine kinase activity, disruption of cell signaling pathways, reduction in cell proliferation, and induction of cell death . These effects are particularly pronounced in cancer cells, making the compound potentially useful in the treatment of diseases like chronic myelogenous leukemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the patient’s body . .
Preparation Methods
The synthesis of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid involves several steps. One common method includes the reaction of 4-methylpyrimidine-2-amine with 3-formylbenzoic acid under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated under reflux for several hours, followed by cooling and purification to obtain the desired product.
Chemical Reactions Analysis
3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid can be compared with similar compounds such as:
4-Methyl-3-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]benzoic acid: This compound has similar structural features but differs in its pyrimidine and pyridine substitutions.
3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid: Another closely related compound with slight variations in its chemical structure.
Properties
IUPAC Name |
3-[[(4-methylpyrimidin-2-yl)amino]methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-5-6-14-13(16-9)15-8-10-3-2-4-11(7-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFNGBAXBUZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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